molecular formula C20H34ClN3O3S B13904782 3-(diethylsulfamoylamino)-6-hydroxy-1-propyl-3,4,4a,5,10,10a-hexahydro-2H-benzo[g]quinoline;hydrochloride

3-(diethylsulfamoylamino)-6-hydroxy-1-propyl-3,4,4a,5,10,10a-hexahydro-2H-benzo[g]quinoline;hydrochloride

Cat. No.: B13904782
M. Wt: 432.0 g/mol
InChI Key: DVLKVIJLALMCBQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Quinagolide hydrochloride is a non-ergot-derived selective dopamine D2 receptor agonist. It is primarily used for the treatment of hyperprolactinemia, a condition characterized by elevated levels of prolactin in the blood. Hyperprolactinemia can lead to various complications such as infertility, reduced libido, and osteoporosis .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of quinagolide hydrochloride involves several steps, starting with the preparation of the core benzoquinoline structure. The key steps include:

Industrial Production Methods

Industrial production of quinagolide hydrochloride follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to ensure high yield and purity. The final product is typically obtained as a hydrochloride salt to enhance its stability and solubility .

Chemical Reactions Analysis

Types of Reactions

Quinagolide hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include modified benzoquinoline derivatives and various substituted quinagolide analogs .

Scientific Research Applications

Quinagolide hydrochloride has a wide range of scientific research applications:

Mechanism of Action

Quinagolide hydrochloride exerts its effects by selectively binding to dopamine D2 receptors on the surface of lactotroph cells. This binding inhibits adenylyl cyclase activity, reduces intracellular cyclic adenosine monophosphate levels, and ultimately inhibits prolactin secretion. The compound also binds to D1 receptors, but with lower affinity and less clinical relevance .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Quinagolide hydrochloride is unique due to its non-ergot-derived structure, which reduces the risk of certain side effects associated with ergot-derived compounds. It also has a longer duration of action compared to some other dopamine agonists, making it a preferred choice for certain patients .

Properties

IUPAC Name

3-(diethylsulfamoylamino)-6-hydroxy-1-propyl-3,4,4a,5,10,10a-hexahydro-2H-benzo[g]quinoline;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H33N3O3S.ClH/c1-4-10-22-14-17(21-27(25,26)23(5-2)6-3)11-16-12-18-15(13-19(16)22)8-7-9-20(18)24;/h7-9,16-17,19,21,24H,4-6,10-14H2,1-3H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DVLKVIJLALMCBQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCN1CC(CC2C1CC3=C(C2)C(=CC=C3)O)NS(=O)(=O)N(CC)CC.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H34ClN3O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

432.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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